REACTION_CXSMILES
|
Br[C:2]1[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=[C:5]([C:7]#[N:8])[N:6]=1.C([Mg]Cl)(C)C.Cl[C:23]([O:25][CH2:26][CH3:27])=[O:24].C(=O)=O.CC(C)=O>ClCCl.CCOC(C)=O.CCCCCCC.O1CCCC1>[CH2:26]([O:25][C:23]([C:2]1[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=[C:5]([C:7]#[N:8])[N:6]=1)=[O:24])[CH3:27] |f:3.4|
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1N(C=C(N1)C#N)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
760 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for a further 30 min at −43° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below −40° C
|
Type
|
TEMPERATURE
|
Details
|
after which time it was cooled to −78° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below −60° C
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature over 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of satd ammonium chloride solution (1.8 L) at such a rate that the internal temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 10° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred into a 12-L separatory funnel
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (4.0 L)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×2.0 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 35° C.
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (15×22 cm, 1.5 kg of silica gel, 10:1 to 4:1 heptane/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil, which
|
Type
|
WAIT
|
Details
|
stored in a refrigerator for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(C=C(N1)C#N)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |